molecular formula C14H20N2O2 B2604505 Tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260807-27-9

Tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2604505
CAS No.: 1260807-27-9
M. Wt: 248.326
InChI Key: XAMXWYQLMHWILT-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a 4-methylpyridin-2-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropylamine and 4-methylpyridine-2-carboxylic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the preparation of functionalized derivatives.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. It may serve as a precursor for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The cyclopropyl and 4-methylpyridin-2-yl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used in various synthetic applications.

    N-tert-Butoxycarbonyl-4-iodoaniline: A related compound with an iodine substituent, used in organic synthesis.

    Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: Another carbamate derivative with a bicyclic structure.

Uniqueness: Tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of both cyclopropyl and 4-methylpyridin-2-yl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-8-15-12(9-10)16(11-5-6-11)13(17)18-14(2,3)4/h7-9,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMXWYQLMHWILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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